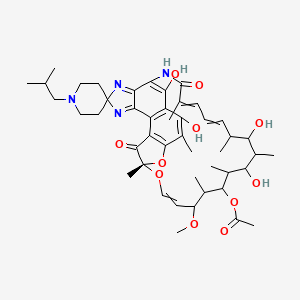
Ansamycin; LM-427
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex (MAC) infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromine rifamycin-S, which is then further processed to yield rifabutin . The reaction conditions typically involve the use of bromine sources like potassium bromide and ethyl acetate, followed by crystallization and drying processes .
Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rifabutin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under thermal, oxidative, and acidic conditions, making it a robust compound for pharmaceutical applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Halogenation reactions using bromine or chlorine sources.
Major Products: The primary product of these reactions is rifabutin itself, with potential minor by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Rifabutin has a wide range of applications in scientific research:
Mecanismo De Acción
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria . This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .
Comparación Con Compuestos Similares
Rifampin: Another rifamycin antibiotic commonly used for tuberculosis treatment.
Rifapentine: Similar to rifampin but with a longer half-life, allowing for less frequent dosing.
Uniqueness of Rifabutin: Rifabutin is unique due to its lower potential for drug interactions and its effectiveness in patients who cannot tolerate rifampin . It also has a broader spectrum of activity against various mycobacterial species, making it a versatile option in the treatment of mycobacterial infections .
Propiedades
Fórmula molecular |
C46H62N4O11 |
|---|---|
Peso molecular |
847.0 g/mol |
Nombre IUPAC |
[(7S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1 |
Clave InChI |
AZFBLLCNOQPJGJ-BNNCVWCESA-N |
SMILES isomérico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


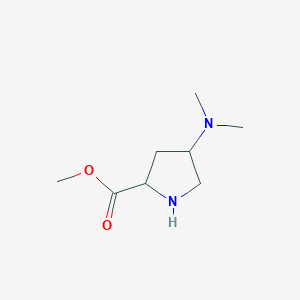
![5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B14793498.png)
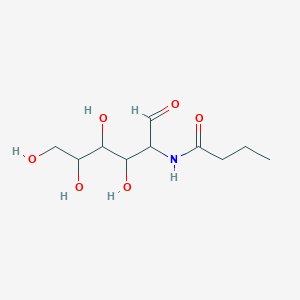
![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)

![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
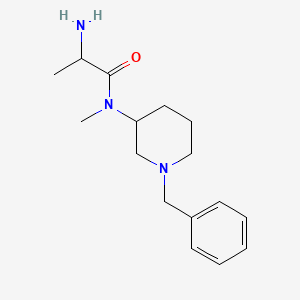

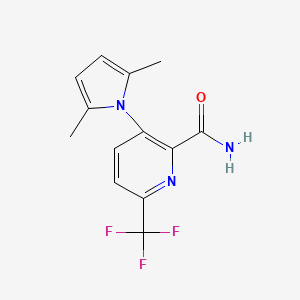

![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
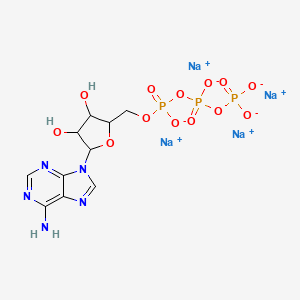
![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)
